7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one
CAS No.:
Cat. No.: VC20524635
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O3 |
|---|---|
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | 7-ethyl-1,4-dioxaspiro[4.5]decan-8-one |
| Standard InChI | InChI=1S/C10H16O3/c1-2-8-7-10(4-3-9(8)11)12-5-6-13-10/h8H,2-7H2,1H3 |
| Standard InChI Key | AZQSIJKGIGISGF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CC2(CCC1=O)OCCO2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one (molecular formula: ) consists of a 1,4-dioxane ring fused to a cyclohexane ring via a spiro carbon atom, forming a spiro[4.5]decane framework. The ethyl group at position 7 and the ketone at position 8 introduce steric bulk and electrophilic reactivity, respectively. This configuration is critical for its chemical behavior, as the spiro system imposes conformational rigidity, while the ethyl group modulates electronic effects .
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | 7-ethyl-1,4-dioxaspiro[4.5]decan-8-one |
| Canonical SMILES | CCC1CC2(CCC1=O)OCCO2 |
| InChI Key | AZQSIJKGIGISGF-UHFFFAOYSA-N |
The compound’s three-dimensional structure, confirmed by X-ray crystallography in analogous spiro systems, reveals a chair conformation for the cyclohexane ring and a planar dioxane ring .
Synthesis and Reaction Pathways
Industrial Synthesis Methods
The synthesis of 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one typically involves multi-step reactions optimized for yield and purity. A common approach utilizes aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.
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Formation of the Spiro Framework:
Cyclocondensation of ethyl-substituted diols with ketones in the presence of acid catalysts (e.g., ) generates the spiro linkage. For example, reacting 3-ethyl-1,2-cyclohexanediol with acetone under acidic conditions yields the intermediate spiroketal . -
Oxidation to Ketone:
Selective oxidation of the secondary alcohol at position 8 using chromium trioxide () or Jones reagent introduces the ketone functionality. Gas chromatography (GC) is employed to monitor reaction progress, ensuring minimal over-oxidation.
Yield Optimization
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Solvent Choice: THF enhances reaction rates due to its high polarity and ability to stabilize transition states.
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Catalyst Screening: Lewis acids like improve cyclization efficiency .
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Temperature Control: Reflux at 80–100°C balances reaction speed and byproduct formation.
Physicochemical Properties
Thermal and Physical Metrics
While direct data for 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one remains limited, comparisons with analogous compounds provide insights:
| Property | 7-Ethyl Derivative (Est.) | 7-Methyl Analog | Unsubstituted |
|---|---|---|---|
| Boiling Point | ~280°C | 272.7°C | 265°C |
| Density () | 1.08–1.12 | 1.10 | 1.05 |
| Flash Point | ~110°C | 109.4°C | 105°C |
The ethyl group’s increased van der Waals volume elevates boiling points relative to methyl and unsubstituted variants .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption at confirms the ketone group.
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NMR (): Signals at (triplet, ethyl CH) and (multiplet, spiro-CH) dominate.
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Mass Spectrometry: Base peak at corresponds to the molecular ion.
Applications in Research and Industry
Pharmaceutical Intermediates
The spiro[4.5]decane scaffold is prized in drug design for its rigidity, which reduces entropy penalties during target binding. 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one serves as a precursor to:
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Antiviral Agents: Analogous spiro compounds inhibit viral proteases by mimicking peptide substrates.
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Anti-Inflammatory Drugs: Ketone derivatives modulate COX-2 activity, reducing prostaglandin synthesis .
Material Science
The compound’s stability under thermal stress makes it suitable for:
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Polymer Crosslinkers: Enhances mechanical strength in epoxy resins.
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Liquid Crystals: Ethyl groups promote mesophase stability in display technologies .
Comparative Analysis with Structural Analogs
The ethyl variant’s superior lipophilicity () compared to methyl () enhances membrane permeability in drug candidates .
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